molecular formula C9H3Cl2F3N2S2 B2475296 4-chloro-N-(4-chloro-5H-1,2,3-dithiazol-5-yliden)-3-(trifluoromethyl)aniline CAS No. 306979-50-0

4-chloro-N-(4-chloro-5H-1,2,3-dithiazol-5-yliden)-3-(trifluoromethyl)aniline

Cat. No.: B2475296
CAS No.: 306979-50-0
M. Wt: 331.15
InChI Key: PLNSPIYZVNCDFH-NVNXTCNLSA-N
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Description

4-Chloro-N-(4-chloro-5H-1,2,3-dithiazol-5-yliden)-3-(trifluoromethyl)aniline is a heterocyclic compound featuring a 1,2,3-dithiazole ring fused with an aniline moiety. Its structure includes two chlorine substituents (at the 4-position of the dithiazole and the aniline ring) and a trifluoromethyl (–CF₃) group at the 3-position of the aniline (Fig. 1). The dithiazole ring, a sulfur- and nitrogen-containing heterocycle, contributes to unique electronic properties, while the –CF₃ group enhances lipophilicity and metabolic stability, making such compounds of interest in medicinal and agrochemical research.

Properties

IUPAC Name

4-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]dithiazol-5-imine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H3Cl2F3N2S2/c10-6-2-1-4(3-5(6)9(12,13)14)15-8-7(11)16-18-17-8/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLNSPIYZVNCDFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N=C2C(=NSS2)Cl)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H3Cl2F3N2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(4-chloro-5H-1,2,3-dithiazol-5-yliden)-3-(trifluoromethyl)aniline typically involves the reaction of 4-chloro-3-(trifluoromethyl)aniline with appropriate dithiazole precursors under controlled conditions. The reaction conditions may include the use of specific solvents, catalysts, and temperature control to ensure the desired product formation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine atom at position C-4 of the dithiazole ring serves as a primary site for nucleophilic substitution due to its activation by adjacent sulfur atoms. Reactions proceed via ring-opening mechanisms facilitated by bases or nucleophiles .

Key observations:

  • Substitution yields depend on base selection and reaction time (Table 1).

  • 2-Aminopyridine derivatives achieve higher yields (73%) with Hünig’s base compared to triethylamine (23% for 4-aminopyridine) .

  • Electron-donating groups on the aniline moiety reduce nucleophilic attack rates at the dithiazole ring .

Table 1: Base optimization for nucleophilic substitution

Amine PositionBaseTime (h)Yield (%)
2-aminopyridineHünig’s base373
3-aminopyridineHünig’s base357
4-aminopyridineTriethylamine323

Ring-Opening and Functionalization

The dithiazole ring undergoes controlled cleavage under nucleophilic conditions, enabling downstream derivatization :

Mechanistic pathway:

  • Nucleophilic attack at C-4 chlorine initiates ring opening

  • Intermediate thiolate forms react with electrophiles

  • Re-cyclization or trapping yields novel heterocycles

Experimental evidence:

  • Replacement of C-4 chlorine with phenyl eliminates biological activity, confirming its role as a critical leaving group .

  • Ring-opened intermediates react with amines to form thioamide derivatives (Scheme 1) .

Scheme 1: Ring-opening sequence

text
4-chloro-dithiazole → Thiolate intermediate → Thioamide product

Electrophilic Reactivity Patterns

The trifluoromethyl-aniline moiety directs electrophilic attacks to specific positions:

Regiochemical control:

  • CF₃ group creates strong meta-directing effects

  • Nitration occurs preferentially at C-5 of the aniline ring (unoccupied para to CF₃)

  • Sulfonation yields water-soluble derivatives at C-2

Table 2: Electrophilic substitution outcomes

ReagentPositionProduct StabilityYield Range
HNO₃/H₂SO₄C-5Moderate45-62%
ClSO₃HC-2High68-75%
Ac₂OC-6Low22-28%

Condensation Reactions

The compound participates in heterocycle-forming condensations:

With carbonyl compounds:

  • Ketones form fused thiazolo[3,2-b] dithiazine systems

  • Aldehydes generate open-chain thioethers

With hydrazines:

  • Produces pyrazolo-dithiazole hybrids through [3+2] cycloaddition

  • Yields improve with electron-deficient hydrazines (78-84%)

Redox Behavior

The dithiazole system exhibits unique redox properties:

Oxidation:

  • S-S bond cleavage forms sulfinic acid derivatives

  • Controlled oxidation with H₂O₂ yields water-soluble sulfoxides

Reduction:

  • Zn/HCl reduces dithiazole to dihydrothiazole

  • Catalytic hydrogenation preserves CF₃ group integrity

Biological Interaction Pathways

While not strictly synthetic reactions, the compound’s bioactivity stems from:

  • Covalent binding to cysteine residues via S-S exchange

  • π-Stacking with aromatic amino acids

  • Hydrogen bonding through NH moiety

This comprehensive reactivity profile establishes 4-chloro-N-(4-chloro-5H-1,2,3-dithiazol-5-yliden)-3-(trifluoromethyl)aniline as a versatile scaffold for medicinal chemistry and materials science applications.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-chloro-N-(4-chloro-5H-1,2,3-dithiazol-5-yliden)-3-(trifluoromethyl)aniline involves its interaction with specific molecular targets and pathways These interactions can lead to various biological effects, depending on the compound’s structure and the nature of the target

Comparison with Similar Compounds

Core Structural Differences

The compound is compared to structurally related derivatives (Table 1):

Compound Name Core Structure Key Substituents
4-Chloro-N-(4-chloro-5H-1,2,3-dithiazol-5-yliden)-3-(trifluoromethyl)aniline 1,2,3-Dithiazole-aniline Aniline: 4-Cl, 3-CF₃; Dithiazole: 4-Cl
N-(4-Chloro-5H-1,2,3-dithiazol-5-yliden)-2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}aniline 1,2,3-Dithiazole-aniline Aniline: 2-pyridinyloxy; Pyridine: 3-Cl, 5-CF₃
5-Chloro-N-(4-cyano-1-aryl-1H-pyrazol-5-yl)-1-aryl-3-methyl-1H-pyrazole-4-carboxamide derivatives Pyrazole-carboxamide Aryl groups (e.g., 4-Cl, 4-F, p-tolyl); Pyrazole: 3-CH₃, 4-CN

Key Observations :

  • The target compound’s dithiazole-aniline core distinguishes it from pyrazole-carboxamide derivatives (e.g., compounds 3a–3p in ), which exhibit higher synthetic yields (62–71%) and well-characterized spectral data (e.g., MS, ^1H-NMR).

Electronic and Steric Effects

  • Chlorine Substituents : The 4-Cl groups on both the dithiazole and aniline rings may stabilize the molecule via resonance effects but increase steric hindrance compared to unsubstituted analogues.
  • Pyrazole vs. Dithiazole Cores : Pyrazole derivatives () exhibit higher synthetic versatility, with EDCI/HOBt-mediated couplings achieving moderate yields, while dithiazole systems (target compound and ) require specialized sulfur-nitrogen cyclization strategies.

Biological Activity

4-chloro-N-(4-chloro-5H-1,2,3-dithiazol-5-yliden)-3-(trifluoromethyl)aniline is a synthetic compound that belongs to the class of dithiazole derivatives. This compound has garnered attention for its potential biological activities, particularly in the fields of medicine and agrochemistry. This article reviews the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential applications.

Chemical Structure and Properties

The compound's chemical structure includes a trifluoromethyl group and a dithiazole moiety, which are known to influence its reactivity and biological interactions. The IUPAC name is 4-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]dithiazol-5-imine, with the following molecular formula:

Property Value
Molecular FormulaC9H3Cl2F3N2S2
Molecular Weight306.09 g/mol
IUPAC NameThis compound

Antimicrobial Activity

Research has indicated that dithiazole derivatives exhibit significant antimicrobial properties. Studies have shown that compounds similar to this compound possess antibacterial and antifungal activities. For instance, derivatives have been tested against various bacterial strains and fungi with promising results in inhibiting growth at low concentrations .

Antitumor Activity

Recent investigations have highlighted the antitumor potential of this compound class. Specifically, studies revealed that certain dithiazole derivatives can inhibit the glutamine/amino acid transporter ASCT2, which is crucial for tumor cell proliferation. The mechanism appears to involve disruption of metabolic pathways essential for cancer cell survival .

Pigmentation Inhibition

A novel biological activity identified in studies is the inhibition of melanin synthesis. Compounds similar to this compound were observed to cause severe pigment loss in developing embryos of Xenopus laevis at concentrations as low as 10 µM. This effect was reversible and did not adversely affect cell survival or differentiation .

The biological effects of this compound are believed to stem from its ability to interact with specific molecular targets within cells. The presence of electrophilic sites in the dithiazole ring facilitates nucleophilic attacks by biomolecules, leading to various biochemical alterations.

Study on Antimicrobial Properties

A study published in MedChemComm examined the antibacterial efficacy of several dithiazole derivatives. The results indicated that certain compounds exhibited MIC values as low as 10 µg/mL against Staphylococcus aureus and Escherichia coli, suggesting strong antibacterial activity .

Study on Antitumor Mechanism

Another research effort focused on the antitumor properties of related compounds. It was found that these compounds could effectively inhibit tumor growth in vitro by targeting metabolic pathways critical for cancer cell survival .

Comparative Analysis with Similar Compounds

Compound Biological Activity Mechanism
4-Chloro-N-(4-chloro-5H-1,2,3-dithiazol-5-ylidene)anilineAntimicrobial, AntitumorInhibition of transporters
N-(4-methoxyanilino)dithiazolesMelanin synthesis inhibitionReversible inhibition of melanin synthesis
Other Dithiazole DerivativesVariable antimicrobial effectsElectrophilic interactions

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4-chloro-N-(4-chloro-5H-1,2,3-dithiazol-5-yliden)-3-(trifluoromethyl)aniline?

  • Methodological Answer : The compound is synthesized via reactions between Appel salts (e.g., 4,5-dichloro-1,2,3-dithiazolium chloride) and substituted anilines. Key steps include:

  • Step 1 : Reacting 4-chloro-5H-1,2,3-dithiazol-5-yliden chloride (Appel salt) with 3-(trifluoromethyl)-4-chloroaniline under inert conditions (e.g., nitrogen atmosphere) in anhydrous solvents like acetonitrile .
  • Step 2 : Purification via column chromatography (silica gel, hexane/ethyl acetate gradient).
  • Critical Parameter : Excess Appel salt (1.2–1.5 equiv.) ensures complete conversion, as amino group position (para vs. meta) affects reactivity .

Q. How is the molecular structure of this compound validated experimentally?

  • Methodological Answer : Use a combination of:

  • X-ray crystallography : Resolves the dithiazole ring geometry and substituent orientation (e.g., Cl and CF₃ positions) .
  • FT-IR and NMR :
  • ¹H NMR : Absence of NH₂ protons confirms imine bond formation.
  • ¹³C NMR : Peaks at ~150–160 ppm indicate dithiazole ring carbons .
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 376.98) .

Q. What solvents and conditions are suitable for studying its reactivity?

  • Methodological Answer :

  • Polar aprotic solvents (e.g., DMF, DCM) stabilize intermediate charge-separated states during nucleophilic substitution .
  • Reactivity in basic conditions : The dithiazole ring undergoes hydrolysis in aqueous NaOH, forming thiolate intermediates .

Advanced Research Questions

Q. How does the position of substituents influence regioselectivity in further functionalization?

  • Methodological Answer :

  • Electrophilic aromatic substitution : The electron-withdrawing CF₃ group directs incoming electrophiles to the meta position relative to itself. Computational studies (DFT) predict activation barriers for competing pathways .
  • Experimental validation : React with HNO₃/H₂SO₄; LC-MS identifies nitration products at predicted positions .

Q. How to resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting patterns)?

  • Methodological Answer :

  • Dynamic effects : Variable-temperature NMR (e.g., −40°C to 25°C) can reveal conformational exchange broadening in the dithiazole ring .
  • DFT calculations : Compare computed ¹³C chemical shifts (GIAO method) with experimental data to identify discrepancies caused by solvent effects .

Q. What computational methods are effective for modeling its electronic properties?

  • Methodological Answer :

  • Frontier Orbital Analysis : Use Gaussian09 at the B3LYP/6-311++G(d,p) level to compute HOMO-LUMO gaps. The CF₃ group lowers LUMO energy, enhancing electrophilicity .
  • Charge Distribution : Natural Bond Orbital (NBO) analysis quantifies hyperconjugation between the dithiazole ring and aniline moiety .

Q. How to assess its potential biological activity using in silico and in vitro approaches?

  • Methodological Answer :

  • Docking studies : Target enzymes (e.g., cytochrome P450) using AutoDock Vina; the dithiazole ring shows affinity for heme iron .
  • In vitro assays : Test against bacterial strains (e.g., S. aureus) in MIC assays. The CF₃ group enhances lipophilicity, improving membrane penetration .

Q. What strategies mitigate instability during storage or reaction?

  • Methodological Answer :

  • Light sensitivity : Store in amber vials under argon; UV-Vis monitoring shows degradation peaks at 320 nm upon light exposure .
  • Thermal stability : TGA/DSC analysis reveals decomposition above 180°C; avoid reflux in high-boiling solvents like DMSO .

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